REACTION_CXSMILES
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[SH2:1].CC([O-])(C)C.[K+].F[C:9]1[C:10]([S:15]([NH2:18])(=[O:17])=[O:16])=[N:11][CH:12]=[CH:13][CH:14]=1>CN(C)C=O>[SH:1][C:9]1[C:10]([S:15]([NH2:18])(=[O:17])=[O:16])=[N:11][CH:12]=[CH:13][CH:14]=1 |f:1.2|
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Name
|
|
Quantity
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1.06 g
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
6.88 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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FC=1C(=NC=CC1)S(=O)(=O)N
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
S
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Type
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CUSTOM
|
Details
|
After the reaction mixture has been stirred for 2 hours at a temperature of +50° C., it
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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are added
|
Type
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CONCENTRATION
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Details
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is concentrated in vacuo at a temperature of +75° C
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Type
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CUSTOM
|
Details
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The resulting oily residue is triturated with 135 ml of cold 0.75N sulfuric acid
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Type
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FILTRATION
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Details
|
After the residue has been filtered
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Type
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WASH
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Details
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washed with a little water
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Type
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DRY_WITH_MATERIAL
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Details
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the resulting product is dried in vacuo over phosphorus pentoxide
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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SC=1C(=NC=CC1)S(=O)(=O)N
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |